1-Methyl-2-oxoindoline-6-carboxylic acid
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Overview
Description
1-Methyl-2-oxoindoline-6-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of 1-Methyl-2-oxoindoline-6-carboxylic acid typically involves the oxidation of indoline derivatives. One common method includes the reaction of indoline with acetic acid under basic conditions . This process involves the use of oxidizing agents to facilitate the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions.
Chemical Reactions Analysis
1-Methyl-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form indoline derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include thionyl chloride for sulfinyl chloride formation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-oxoindoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxoindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit angiokinase, which is involved in the formation of blood vessels, making it useful in cancer therapy . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-2-oxoindoline-6-carboxylic acid can be compared with other similar compounds, such as:
Methyl 2-oxoindole-6-carboxylate: This compound is used as an intermediate in the synthesis of various pharmaceuticals and has similar chemical properties.
Methyl 1-acetyl-2-oxoindoline-6-carboxylate: Used in the preparation of angiokinase inhibitors and has applications in cancer therapy.
Indole derivatives: These compounds share a similar indole structure and have diverse biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEPPYTUCBLQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930056 |
Source
|
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138328-27-5 |
Source
|
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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